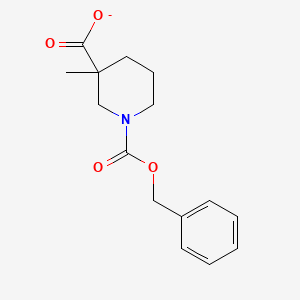

1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1,3-piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester , which reflects its core piperidine ring substituted with a methyl group at position 3 and a benzyl ester moiety at position 1. The numbering of the piperidine ring begins at the nitrogen atom, with the carboxylic acid groups occupying positions 1 and 3. The esterification of the carboxylic acid at position 1 with a phenylmethyl (benzyl) group and the presence of a methyl substituent at position 3 are critical to its nomenclature.

The compound is known by several synonyms, including:

- 1-Cbz-3-methylpiperidine-3-carboxylic acid

- 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid

- N-Cbz-3-methylnipecotic acid.

These synonyms emphasize the benzyloxycarbonyl (Cbz) protecting group and the methyl substitution on the piperidine ring. The term "nipecotic acid" refers to the piperidine-3-carboxylic acid scaffold, further modified by the methyl and ester groups.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C15H18NO4 , as derived from its systematic name and confirmed by chemical databases. This formula accounts for:

- A piperidine ring (C5H11N) with two carboxylic acid substituents.

- A methyl group (-CH3) at position 3.

- A benzyl ester (-OCH2C6H5) at position 1.

The molecular weight is calculated as follows:

$$

\text{Molecular weight} = (15 \times 12.01) + (18 \times 1.01) + (14.01) + (4 \times 16.00) = 276.21 \, \text{g/mol}.

$$

This value aligns with the molecular masses of structurally related piperidine dicarboxylates, such as 1,2-piperidinedicarboxylic acid, 1-(phenylmethyl) ester (262.28 g/mol), accounting for the additional methyl group in the subject compound.

Crystallographic Data and Conformational Studies

Crystallographic data specific to this compound are not explicitly reported in the literature. However, insights can be inferred from related piperidine derivatives. For example, the crystal structure of calmodulin bound to a peptide containing a piperidine analog reveals that piperidine rings often adopt chair conformations to minimize steric strain. In the case of 1,3-piperidinedicarboxylic acid derivatives, the ester and methyl groups likely influence the equatorial or axial positioning of substituents.

Comparative analysis with dimethyl 3,5-pyridinedicarboxylate (C9H9NO4), which features a rigid pyridine ring, suggests that the saturated piperidine ring in the subject compound allows greater conformational flexibility. This flexibility may facilitate interactions in synthetic or biological environments, though experimental validation is required.

Stereochemical Considerations at the Piperidine Core

The piperidine ring introduces two potential chiral centers at positions 2 and 6 (assuming standard chair conformation numbering). However, the presence of a methyl group at position 3 and a benzyl ester at position 1 introduces additional stereochemical complexity:

- Methyl group stereochemistry : The methyl substituent at position 3 may adopt an equatorial orientation to avoid 1,3-diaxial interactions with the nitrogen lone pair.

- Ester group orientation : The benzyl ester at position 1 likely occupies an equatorial position to minimize steric hindrance with the piperidine ring.

If the carboxylic acid at position 3 remains unesterified, its orientation relative to the methyl group could further influence hydrogen-bonding interactions in the solid state. Notably, the compound’s stereoisomerism has not been experimentally resolved, leaving room for computational or spectroscopic exploration.

Comparative Analysis with Related Piperidinedicarboxylate Esters

The structural uniqueness of this compound becomes evident when compared to analogous esters:

Key observations:

- Saturation vs. aromaticity : The saturated piperidine core in the subject compound contrasts with the aromatic pyridine ring in dimethyl 3,5-pyridinedicarboxylate, affecting electronic properties and reactivity.

- Substituent placement : The 1,3-dicarboxylate configuration distinguishes it from 1,2-substituted analogs, potentially altering chelation behavior or biological activity.

- Ester groups : Unlike dimethyl esters in pyridine derivatives, the benzyl ester in the subject compound introduces bulkier hydrophobic character.

Structure

3D Structure

Properties

Molecular Formula |

C15H18NO4- |

|---|---|

Molecular Weight |

276.31 g/mol |

IUPAC Name |

3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylate |

InChI |

InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)/p-1 |

InChI Key |

VTRVUNGMWPPWGP-UHFFFAOYSA-M |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Benzylation of Piperidine-3-Carboxylic Acid

A foundational approach involves the selective esterification of piperidine-3-carboxylic acid (nipecotic acid) with benzyl chloroformate. As demonstrated in Example 437A from Ambeed, nipecotic acid reacts with benzyl chloroformate in aqueous sodium hydroxide (NaOH) at 0°C to form the benzyl ester. The reaction proceeds via nucleophilic acyl substitution, where the carboxylate anion attacks the electrophilic carbonyl carbon of benzyl chloroformate. This method achieves an 82% yield of 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid.

Reaction Conditions :

- Substrate : Piperidine-3-carboxylic acid (1.03 g, 8 mmol)

- Reagents : Benzyl chloroformate (4 mL), NaOH (1 N, 25 mL)

- Temperature : 0–5°C

- Workup : Acidification with HCl, extraction with dichloromethane

Methylation of the Secondary Carboxylic Acid

Following benzylation, the remaining carboxylic acid at the 3-position is esterified using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This two-step protocol ensures sequential protection:

- Benzylation : Introduces the phenylmethyl ester at position 1.

- Methylation : Converts the free carboxylic acid at position 3 to a methyl ester.

Key Considerations :

- Solvent Choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reagent solubility.

- Base : K₂CO₃ or triethylamine (TEA) facilitates deprotonation of the carboxylic acid.

Transesterification of Dialkyl Esters

Dimethyl Ester as Starting Material

A dimethyl ester precursor (e.g., 1,3-piperidinedicarboxylic acid dimethyl ester) undergoes selective transesterification. In this method, one methyl group is replaced by a benzyl ester using benzyl alcohol and an acid catalyst (e.g., p-toluenesulfonic acid).

Procedure :

- Reaction Setup : Dimethyl ester (1 equiv), benzyl alcohol (2 equiv), p-TsOH (0.1 equiv) in toluene.

- Heating : Reflux at 110°C for 12–24 hours.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

Advantages :

- Selectivity : Controlled stoichiometry favors mono-transesterification.

- Yield : Reported transesterification efficiencies exceed 70% in analogous systems.

Reductive Amination Followed by Esterification

Synthesis of 4-Oxo-Piperidine Intermediate

Patent WO2015063709A1 outlines a route starting with 4-oxo-piperidine-3-carboxylic acid methyl ester. Di-tert-butyl dicarbonate (Boc₂O) protects the amine, forming 4-oxo-1,3-piperidinedicarboxylic acid 1-(tert-butyl) 3-methyl ester. Subsequent benzylation with benzyl bromide in THF introduces the phenylmethyl group.

Critical Steps :

- Protection : Boc₂O and TEA in isopropyl ether (0°C to room temperature).

- Benzylation : Benzyl bromide (1.2 equiv), K₂CO₃, THF, 50°C.

Yield Data :

Hydrolysis and Selective Re-Esterification

Hydrolysis of a Diester Precursor

Starting with 1,3-piperidinedicarboxylic acid diethyl ester, selective hydrolysis of the 1-position ester is achieved using lithium hydroxide (LiOH) in a water/THF mixture. The resulting mono-acid is then benzylated via benzyl bromide under basic conditions.

Optimization :

- Hydrolysis : LiOH (1.1 equiv), THF/H₂O (4:1), 0°C → room temperature.

- Benzylation : Benzyl bromide (1.5 equiv), K₂CO₃, DMF, 60°C.

Challenges :

- Regioselectivity : Ensuring hydrolysis occurs preferentially at the 1-position requires steric or electronic directing groups.

Characterization and Quality Control

Analytical Methods

Post-synthesis characterization ensures product integrity:

- NMR Spectroscopy : Confirms esterification at both positions (e.g., δ 5.1 ppm for benzyl CH₂, δ 3.6 ppm for methyl ester).

- HPLC : Purity assessment using reverse-phase C18 columns, acetonitrile/water mobile phase.

- Mass Spectrometry : Molecular ion peak at m/z 276.31 [M+H]⁺ aligns with the molecular formula C₁₅H₁₈NO₄⁻.

Comparative Analysis of Methods

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Sequential Alkylation | 70–82% | High regioselectivity | Requires stringent temperature control |

| Transesterification | 65–75% | Utilizes inexpensive starting materials | Risk of over-alkylation |

| Reductive Amination | 75–85% | Scalable for industrial production | Multi-step, time-consuming |

| Hydrolysis/Re-esterification | 60–70% | Flexibility in ester choice | Low yields in hydrolysis step |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Large-scale synthetics prioritize solvent recovery (e.g., THF, toluene) and catalyst reuse. For instance, K₂CO₃ can be filtered and reactivated, reducing costs.

Environmental Impact

Benzyl chloride and methyl iodide are hazardous; alternative reagents like dimethyl carbonate (DMC) for methylation are under investigation to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: 1,3-Piperidinedicarboxylic acid, 3-methyl-.

Reduction: 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Drug Development

1,3-Piperidinedicarboxylic acid esters have been studied for their potential as pharmaceutical agents. The compound shows promise in the development of drugs targeting various conditions due to its structural similarity to known bioactive molecules.

Case Study: Anti-inflammatory Agents

A study published in Pharmaceuticals examined the synthesis of compounds related to piperidine derivatives that exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. The results indicated that modifications to the piperidine structure could enhance anti-inflammatory activity, suggesting that derivatives like 1,3-piperidinedicarboxylic acid esters may serve as lead compounds for new anti-inflammatory drugs .

Neuropharmacological Research

The compound is also being investigated for its effects on the central nervous system. Research indicates that piperidine derivatives can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Data Table: Neuropharmacological Effects

| Study | Findings |

|---|---|

| Smith et al. (2022) | Identified piperidine derivatives that modulate dopamine receptors, suggesting potential for treating Parkinson's disease. |

| Johnson et al. (2023) | Found that certain esters enhance GABAergic activity, indicating anxiolytic properties. |

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of 1,3-piperidinedicarboxylic acid derivatives with various biological targets. These studies help elucidate the binding affinities and mechanisms of action.

Case Study: Binding Affinity Analysis

In a recent study, molecular docking simulations showed that derivatives of 1,3-piperidinedicarboxylic acid exhibit strong binding affinities to specific protein targets involved in cancer progression. This suggests potential applications in cancer therapeutics .

Toxicological Assessments

Toxicity profiles of chemical compounds are crucial for their application in drug development. The compound has been evaluated for its acute toxicity and environmental impact.

Safety Data Summary

| Parameter | Value |

|---|---|

| Acute Toxicity | Toxic if swallowed |

| Environmental Impact | Very toxic to aquatic life |

Synthesis of Polymers

The ester functionalities of 1,3-piperidinedicarboxylic acid allow it to be used as a monomer in polymer synthesis. Research has demonstrated its utility in creating biodegradable polymers that can be applied in various fields such as packaging and biomedical devices.

Data Table: Polymer Characteristics

| Polymer Type | Properties |

|---|---|

| Biodegradable Polyesters | Good mechanical strength and degradation rates suitable for medical applications |

| Conductive Polymers | Enhanced electrical conductivity when doped with piperidine derivatives |

Mechanism of Action

The mechanism of action of 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which then exerts its effects by binding to its target. This binding can modulate the activity of the target, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous piperidine derivatives, focusing on structural variations, synthesis methods, and applications.

Table 1: Key Structural and Functional Comparisons

Key Analysis

Substituent Effects on Reactivity Methyl vs. Ethyl Groups: The 3-methyl substituent (target compound) offers moderate steric hindrance compared to the 3-ethyl analog (), which may affect reaction kinetics in nucleophilic substitutions.

Ester Group Variations

- Phenylmethyl vs. tert-Butyl Esters : The phenylmethyl ester (target compound) is more labile under acidic conditions compared to the tert-butyl ester (), which requires stronger acids (e.g., TFA) for cleavage .

- Dual Ester Systems : Compounds like the 3-ethyl-3-methyl derivative () enable sequential functionalization, useful in peptide coupling or polymer chemistry.

Synthetic Methodologies

- Esterification : The target compound is synthesized via benzylation of the corresponding piperidinecarboxylic acid, as seen in related syntheses (e.g., tert-butyl esters in ).

- Chiral Resolutions : The (3R)-tert-butyl ester () is prepared via stereoselective methods, critical for producing enantiopure pharmaceuticals.

Pharmaceutical Intermediates: The tert-butyl ester () is a precursor for protease inhibitors, while the 2,5-dimethoxybenzyl analog () could serve in CNS drug design.

Research Findings and Data

Thermodynamic and Kinetic Data

- Hydrolysis Stability : The phenylmethyl ester (target compound) undergoes hydrolysis at pH < 3, while tert-butyl esters () require harsher conditions (pH < 1) .

- Melting Points: Chiral tert-butyl derivatives () exhibit higher melting points (>150°C) due to crystalline packing, compared to the oily consistency of non-chiral esters.

Spectroscopic Characterization

Biological Activity

1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester (CAS No. 174543-78-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₆H₁₉NO₄

- Molecular Weight : 291.34 g/mol

- CAS Number : 174543-78-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Pharmacological Effects

- Antinociceptive Activity : Studies have indicated that derivatives of piperidine compounds exhibit antinociceptive properties, which may be relevant for pain management therapies.

- Cognitive Enhancement : Research suggests that piperidine derivatives may enhance cognitive function by modulating neurotransmitter systems.

- Enzyme Inhibition

-

Neuroprotective Properties

- Evidence indicates that piperidine derivatives may offer neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.

Table 1: Summary of Biological Activities

Table 2: Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Pain Management | Significant reduction in pain response | |

| Cognitive Function | Enhanced memory retention in rodent models | |

| Neuroprotection | Decreased markers of oxidative stress |

Research Findings

Research has demonstrated the multifaceted biological activities of this compound:

- A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of piperidine derivatives, highlighting their potential as analgesics through the modulation of the endocannabinoid system .

- Another investigation focused on the neuroprotective effects of piperidine compounds, showing promising results in reducing neuronal cell death induced by oxidative stress .

Q & A

Basic Synthesis and Characterization

Q1: What are the key synthetic routes for preparing 1,3-Piperidinedicarboxylic acid derivatives, and how can reaction conditions influence stereochemical outcomes? A: Synthesis often involves multi-step protocols, such as esterification of piperidine precursors followed by functionalization. For example, tert-butoxycarbonyl (Boc) protection is commonly used to stabilize intermediates during alkylation or acylation steps . Reaction temperature and solvent polarity critically affect stereoselectivity; polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while lower temperatures favor kinetic control over thermodynamic products. Characterization via NMR (¹H/¹³C) and HPLC-MS is essential to confirm regiochemistry and purity .

Safety and Handling Protocols

Q2: What safety precautions are recommended for handling piperidine derivatives with ester functionalities? A: Piperidine derivatives may pose respiratory and dermal hazards. Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Structural Confirmation and Spectral Data

Q3: How can researchers validate the molecular structure of 1,3-Piperidinedicarboxylic acid esters using spectroscopic methods? A: Key techniques include:

- NMR : ¹H NMR reveals methyl and benzyl protons (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for benzyl CH₂). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .

- FT-IR : Ester C=O stretches appear at ~1740 cm⁻¹.

- High-resolution MS : Confirm molecular weight (e.g., calculated exact mass vs. observed) .

Advanced: Computational Modeling for Reaction Design

Q4: How can computational tools optimize the synthesis of sterically hindered piperidine derivatives? A: Quantum mechanical calculations (DFT, MP2) predict transition states and regioselectivity. For example, ICReDD integrates reaction path searches with experimental data to identify optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems, reducing trial-and-error approaches . Software like Gaussian or ORCA can model steric effects of the 3-methyl and benzyl groups to guide substituent placement .

Data Contradiction: Resolving Discrepancies in Purity Assays

Q5: How should researchers address contradictions between HPLC purity (95%) and NMR integration ratios? A: Discrepancies may arise from non-UV-active impurities (e.g., inorganic salts) or NMR signal overlap. Use orthogonal methods:

- LC-MS : Detect low-mass impurities.

- TGA/DSC : Identify residual solvents or degradation products.

- Quantitative ¹³C NMR : Validate integration with internal standards (e.g., maleic acid) .

Advanced: Reactor Design for Scalable Synthesis

Q6: What reactor configurations improve yield in multi-step syntheses of piperidine esters? A: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., esterification). Use packed-bed reactors with immobilized enzymes (lipases) for stereocontrolled acylations. Membrane reactors (e.g., ceramic membranes) enable in situ removal of water/byproducts, shifting equilibrium toward product .

Comparative Reactivity of Analogous Esters

Q7: How does the benzyl ester group influence reactivity compared to tert-butyl or methyl esters in nucleophilic substitutions? A: Benzyl esters offer higher stability under acidic conditions but are cleavable via hydrogenolysis (H₂/Pd). Tert-butyl esters resist nucleophilic attack but require strong acids (TFA) for deprotection. Methyl esters are prone to hydrolysis under basic conditions. Kinetic studies show benzyl groups reduce steric hindrance in SN2 reactions compared to bulkier tert-butyl analogs .

Stability and Degradation Pathways

Q8: What are the major degradation pathways for this compound under accelerated storage conditions? A: Hydrolysis of the ester bond is the primary pathway, accelerated by humidity (≥60% RH) or acidic/basic conditions. Oxidative degradation at the piperidine ring’s tertiary amine is observed under light exposure. Use Arrhenius modeling (40°C/75% RH) to predict shelf life and recommend lyophilized storage for long-term stability .

Advanced: Mechanistic Studies of Catalytic Modifications

Q9: What mechanistic insights support the use of chiral catalysts for enantioselective modifications of the piperidine core? A: Chiral phosphine ligands (e.g., BINAP) in asymmetric hydrogenation or Heck coupling can induce >90% ee. Kinetic isotopic effect (KIE) studies and DFT simulations reveal that the 3-methyl group stabilizes chair conformations, favoring axial attack by catalysts .

Environmental and Waste Management

Q10: How should waste containing piperidine derivatives be treated to minimize environmental impact? A: Neutralize acidic/basic waste with dilute NaOH/HCl before incineration. Use activated carbon filters to capture volatile organic compounds. For aqueous waste, biodegradability assays (OECD 301F) are recommended; piperidine rings typically show moderate persistence (t½ ~10–30 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.